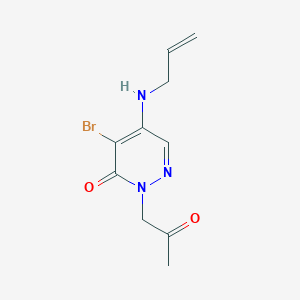

5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

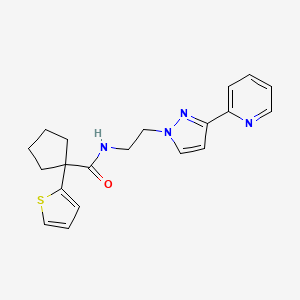

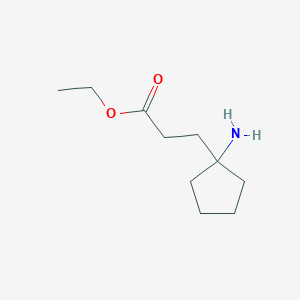

5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone, also known as 5-ABOP, is an organic compound that belongs to the class of pyridazinones. It is a heterocyclic compound that contains an amine group, a bromo group, and a pyridazinone ring. 5-ABOP has been studied for its potential applications in organic synthesis, drug discovery, and medicinal chemistry. This compound has gained increasing attention due to its potential applications in the field of medicinal chemistry and drug discovery.

科学的研究の応用

Modes of Action of Pyridazinone Herbicides

Substituted pyridazinone compounds, including variations of the core structure of 5-(allylamino)-4-bromo-2-(2-oxopropyl)-3(2H)-pyridazinone, have been studied for their herbicidal action. These compounds were found to inhibit photosynthesis and the Hill reaction in barley, which accounts for their phytotoxicity. A new experimental herbicide, with specific substitutions on the pyrazon molecule, exhibited resistance to metabolic detoxication in plants and interference with chloroplast development, similar to the action of certain triazoles and carbamates but with significantly higher efficacy (Hilton et al., 1969).

Heterocyclic Synthesis

Pyridazinone and its derivatives serve as key starting materials in the synthesis of various heterocyclic compounds. The reaction of certain pyridazinone structures with carbon nucleophiles leads to the formation of Michael adducts, which are utilized to synthesize compounds including pyridazinone, furanone, and pyrimidinone derivatives. This highlights the significance of pyridazinone structures as versatile intermediates in organic synthesis (El-Hashash & Rizk, 2016).

Platelet Aggregation Inhibitors

Research into 3(2H)-pyridazinones with amino groups at the 5-position has led to the preparation of compounds with potential as platelet aggregation inhibitors. These compounds, derived from halo-substituted pyridazinones, were tested for their ability to inhibit platelet aggregation, indicating their potential application in the treatment of thrombotic disorders (Estevez, Raviña, & Sotelo, 1998).

Effects on Biological Processes

Studies have also explored the effects of substituted pyridazinone herbicides on lipid composition and the desaturation process in plant tissues. For instance, the herbicide BASF 13-338 was shown to inhibit the formation of certain monogalactosyldiacylglycerol species in Arabidopsis thaliana, pointing to its specific impact on lipid biosynthetic pathways and the desaturation of linoleic acid (Norman & John, 1987).

特性

IUPAC Name |

4-bromo-2-(2-oxopropyl)-5-(prop-2-enylamino)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c1-3-4-12-8-5-13-14(6-7(2)15)10(16)9(8)11/h3,5,12H,1,4,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAWMMAYNASACL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C(=C(C=N1)NCC=C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2707715.png)

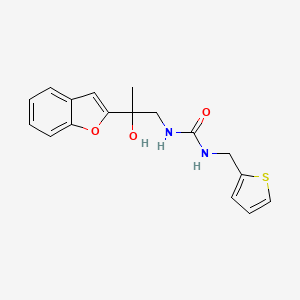

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B2707716.png)

![(E)-N-[Bis(2-methylphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2707719.png)

![2-(3-(Phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2707725.png)

![6-(2,4-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2707731.png)

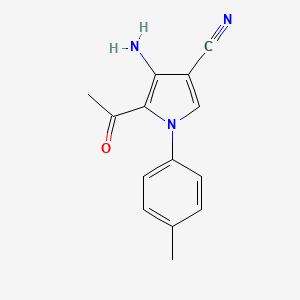

![3-(4-methoxyanilino)-7-methyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one](/img/structure/B2707733.png)